molecular formula C5H3FN2O3 B1620803 2-Nitro-5-fluoropyridine N-oxide CAS No. 935753-02-9

2-Nitro-5-fluoropyridine N-oxide

Cat. No.: B1620803
CAS No.: 935753-02-9
M. Wt: 158.09 g/mol
InChI Key: VCULLFRHZQRKNL-UHFFFAOYSA-N
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Description

2-Nitro-5-fluoropyridine N-oxide is a fluorinated pyridine derivative with a nitro group and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-fluoropyridine N-oxide typically involves the nitration of fluoropyridine derivatives. One common method is the reaction of 2-fluoropyridine with nitric acid under controlled conditions to introduce the nitro group. The resulting 2-nitro-5-fluoropyridine can then be oxidized to form the N-oxide using oxidizing agents such as hydrogen peroxide or peracids .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yields and efficiency. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce various pyridine N-oxides in very good yields .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-fluoropyridine N-oxide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Nitro-5-fluoropyridine N-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-5-fluoropyridine N-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can disrupt cellular processes. The fluorine atom enhances the compound’s stability and reactivity by withdrawing electron density from the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

    2-Nitropyridine N-oxide: Similar structure but lacks the fluorine atom.

    5-Fluoropyridine N-oxide: Similar structure but lacks the nitro group.

    2-Fluoro-5-nitropyridine: Similar structure but lacks the N-oxide group.

Uniqueness

2-Nitro-5-fluoropyridine N-oxide is unique due to the presence of both the nitro and N-oxide functional groups along with the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

5-fluoro-2-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-4-1-2-5(8(10)11)7(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCULLFRHZQRKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1F)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376740
Record name 2-Nitro-5-fluoropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935753-02-9
Record name 2-Nitro-5-fluoropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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